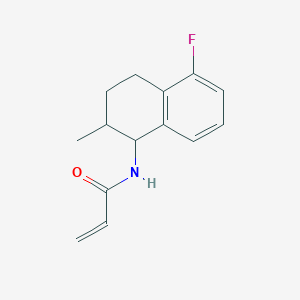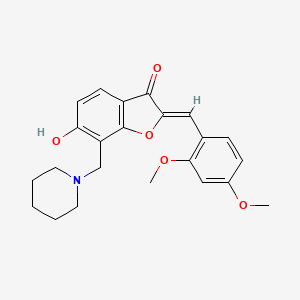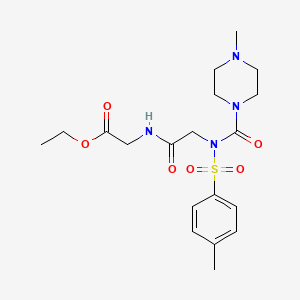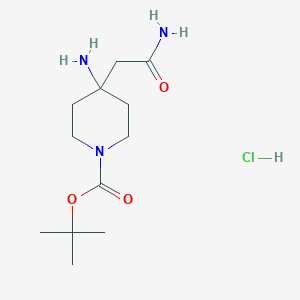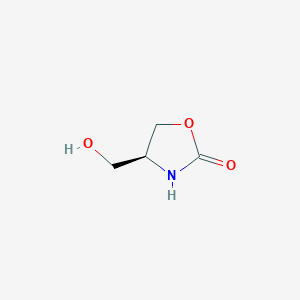![molecular formula C20H18ClN3S B2514192 N-(4-クロロフェニル)-1-フェニル-3,4-ジヒドロピロロ[1,2-a]ピラジン-2(1H)-カルボチオアミド CAS No. 393823-49-9](/img/structure/B2514192.png)
N-(4-クロロフェニル)-1-フェニル-3,4-ジヒドロピロロ[1,2-a]ピラジン-2(1H)-カルボチオアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H18ClN3S and its molecular weight is 367.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ピロロピラジン誘導体は、顕著な抗菌性を示すことが実証されています。研究によると、この化合物は、細菌、真菌、およびその他の微生物の増殖を阻害する可能性があります。 抗菌剤としての可能性は、さらなる創薬研究に期待されます .
抗炎症効果
炎症は、さまざまな疾患において重要な役割を果たしています。ピロロピラジン誘導体、特に注目すべき化合物は、抗炎症作用を示しています。 炎症性疾患におけるその作用機序と潜在的な用途を調査することは有益です .
抗ウイルス特性
ウイルスは世界的な健康上の課題であり、新たな抗ウイルス剤の開発が絶えず求められています。いくつかのピロロピラジン誘導体は、抗ウイルス活性を示しています。 さらなる研究では、特定のウイルスに対する有効性と潜在的な臨床応用を調査することができます .
抗酸化作用の可能性
酸化ストレスは、老化やさまざまな疾患に寄与します。抗酸化特性を持つ化合物は、細胞の健康維持に不可欠です。 注目すべき化合物は、抗酸化作用を持つ可能性があり、酸化ストレス関連疾患に関連する可能性があります .
抗腫瘍活性
癌は依然として主要な健康上の懸念です。特定のピロロピラジン誘導体は、抗腫瘍効果を示しています。 癌細胞株に対する影響を調査し、そのメカニズムを理解することで、新たな治療戦略につながる可能性があります .
キナーゼ阻害
キナーゼは、細胞シグナル伝達経路において重要な役割を果たしています。興味深いことに、5H-ピロロ[2,3-b]ピラジン誘導体は、キナーゼ阻害活性を示しています。 これらの化合物は、特定の疾患に対する潜在的なキナーゼ阻害剤として研究することができます .
天然源と単離
ピロロピラジン誘導体は、植物、微生物、土壌、海洋生物など、さまざまな源から単離されています。 その自然界での発生と潜在的な生態学的役割を調査することは、貴重な知見を提供する可能性があります .
構造活性相関(SAR)研究
化合物の重要性にもかかわらず、SAR研究は限られています。 研究者は、構造改変と生物活性との関係を調査することで、将来の創薬努力を導く必要があります .
要約すると、N-(4-クロロフェニル)-1-フェニル-3,4-ジヒドロピロロ[1,2-a]ピラジン-2(1H)-カルボチオアミドは、さまざまな分野で期待されています。その独特の構造により、創薬と治療用途に魅力的な候補となります。 研究者は、既存の知識に基づいて、さまざまな疾患の治療におけるその可能性を最大限に引き出すことができます . 🌟
作用機序
Target of Action
N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities . For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity, which involves the inhibition of enzymes that play a crucial role in the regulation of cellular processes .
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
. These interactions can influence biochemical reactions in significant ways. For instance, some pyrrolopyrazine derivatives have been found to exhibit kinase inhibitory activity, suggesting that they may interact with kinase enzymes .
Cellular Effects
The cellular effects of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide are not yet fully known. Based on the known activities of other pyrrolopyrazine derivatives, it can be hypothesized that this compound may influence cell function in several ways . For example, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in laboratory settings are not yet fully known. It is likely that the effects of this compound may change over time, possibly due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in animal models are not yet fully known. It is likely that the effects of this compound may vary with different dosages .
Metabolic Pathways
The metabolic pathways that N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is involved in are not yet fully known. It is likely that this compound may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide within cells and tissues are not yet fully known. It is likely that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is not yet fully known. It is likely that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKWQCUJPDJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2514113.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)
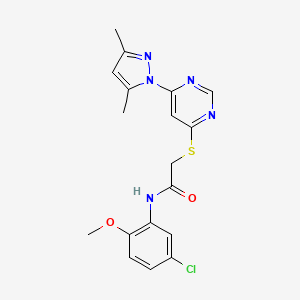
![N'-[2-(4-FLUOROPHENYL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B2514118.png)
![3-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-tert-butylpyridazine](/img/structure/B2514119.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)
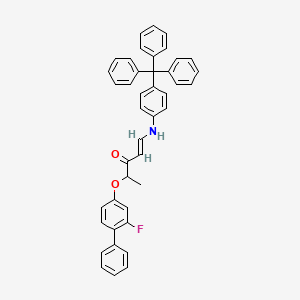
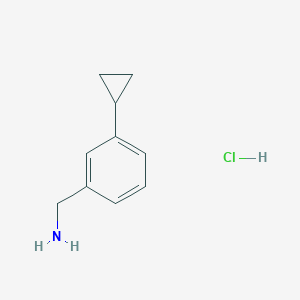
![2-({1-[(2-fluorophenyl)methanesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2514125.png)
